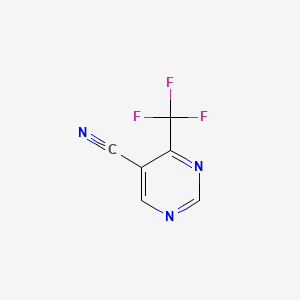

4-(三氟甲基)嘧啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile involves a series of chemical reactions. For instance, a study describes the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study mentions the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be analyzed using various spectroscopic techniques. For example, FT-IR and FT-Raman spectra can be used to analyze the vibrational wave numbers . The molecular formula of a similar compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile, is C6HClF3N3 .Chemical Reactions Analysis

4-(Trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions. For instance, it can react with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be determined using various methods. For instance, the density and refractive index of a similar compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, have been determined .科学研究应用

抗癌剂

嘧啶-5-腈衍生物,包括 4-(三氟甲基)嘧啶-5-腈,已被设计为模拟 ATP 的表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂 . 这些化合物已被评估对一组四种人类肿瘤细胞系的体外细胞毒活性,即结直肠癌 (HCT-116)、肝癌 (HepG-2)、乳腺癌 (MCF-7) 和非小细胞肺癌细胞 (A549) . 其中一些化合物对所测试的细胞系显示出中等抗增殖活性,并且比 EGFR 抑制剂厄洛替尼更有效 .

EGFR WT 和 EGFRT790M 靶向

这些相同的化合物也因其对 EGFR WT 和 EGFR T790M 的激酶抑制活性而被研究 . 发现其中一种化合物对 EGFR WT 和突变体 EGFR T790M 最有效,分别显示出 0.09 和 4.03 μM 的 IC 50 值 .

细胞周期阻滞和凋亡诱导

这些化合物可以使细胞周期在 G2/M 期阻滞,并在 HCT-116、HepG-2 和 MCF-7 细胞中诱导明显的凋亡效应 . 与对照相比,其中一种化合物在 HepG-2 中将 caspase-3 的水平上调了 6.5 倍 .

双 EGFR WT /COX-2 抑制剂

设计并合成了一系列新型嘧啶-5-腈衍生物,然后评估了其作为新型抗癌药物的细胞毒活性,它们具有双重 EGFR WT /COX-2 抑制剂的作用 . 两种化合物对所有 NCI60 组细胞系显示出最高活性 .

细胞周期扰乱

这两种最有效的化合物通过阻断 G1 期来扰乱 Colo-205 细胞的细胞周期,同时增加的膜联蛋白-V 染色细胞表明凋亡百分比增加

作用机制

Target of Action

The primary targets of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile are the epidermal growth factor receptor (EGFR) and mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy . InhA is a key enzyme in the fatty acid synthesis II system of Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

4-(Trifluoromethyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor for EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

For InhA, the compound binds to the active site of the enzyme, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile disrupts several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

In the case of Mycobacterium tuberculosis, the inhibition of InhA leads to the disruption of the fatty acid synthesis II system, which is crucial for the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, leading to cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .

Result of Action

The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can lead to the arrest of the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .

In the case of Mycobacterium tuberculosis, the inhibition of InhA results in the disruption of the mycobacterial cell wall, leading to cell death .

Action Environment

The action of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, one derivative of the compound was found to be more active against M. tuberculosis H37Rv under low oxygen conditions than metronidazole .

安全和危害

Safety data sheets provide information about the potential hazards of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. They recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

未来方向

Future research on 4-(Trifluoromethyl)pyrimidine-5-carbonitrile could focus on its potential applications in medicine. For example, a study suggests that pyrimidine-5-carbonitrile derivatives could be developed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), potentially serving as anticancer agents .

属性

IUPAC Name |

4-(trifluoromethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMWLBOFNHPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857611 |

Source

|

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260676-79-6 |

Source

|

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)